molecular formula C17H21NO3 B8272760 tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8272760
M. Wt: 287.35 g/mol
InChI Key: YLLOMCPHWCOEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 4-(4-formylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,12H,9-11H2,1-3H3

InChI Key

YLLOMCPHWCOEMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 400 mg (2.67 mmol) of 4-formyl-phenylboronic acid diluted in a dimethoxyethane/water mixture (40 ml/4 ml) are respectively added 1.33 g (5.78 mmol) of tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate, 154 mg (0.133 mmol) of palladium tetrakistriphenylphosphine and 1.74 g (5.34 mmol) of cesium carbonate. The solution is purged under argon then stirred at 80° C. for 18 h and filtered on Celite with ethyl acetate. The filtrate is washed with water, then with sodium chloride saturated solution, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 85:15 to 70:30) to yield 677 mg of tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate in the form of a yellow oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
154 mg
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four

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